3-Methoxy-4-(2-methylphenyl)benzoic acid
Overview
Description
3-Methoxy-4-(2-methylphenyl)benzoic acid is an aromatic compound with a complex structure that includes a methoxy group and a methylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-methylphenyl)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(2-methylcyclohexyl)benzoic acid.
Substitution: Formation of 3-methoxy-4-(2-methylphenyl)-2-nitrobenzoic acid or 3-methoxy-4-(2-methylphenyl)-2-bromobenzoic acid.
Scientific Research Applications
3-Methoxy-4-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the 2-methylphenyl group.
4-Methoxy-2-methylbenzoic acid: Positional isomer with different substitution pattern.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3-Methoxy-4-(2-methylphenyl)benzoic acid is unique due to the presence of both methoxy and 2-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-4-(2-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIYNJPTBGTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592390 | |
Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-24-9 | |
Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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